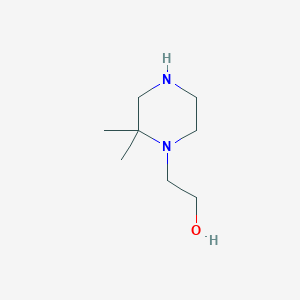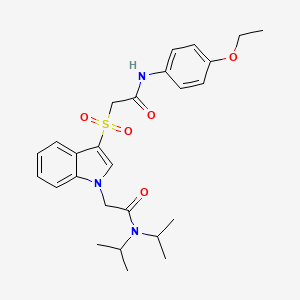
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the CAS Number: 634576-49-1. It has a molecular weight of 198.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is 1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is a powder that is stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, or solubility, it would be best to refer to a detailed chemical properties database or a Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol: is used in the synthesis of various fluorinated compounds. The trifluoro group in the molecule can significantly alter the physical and chemical properties of the synthesized compounds, making them useful for a range of applications, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
This compound serves as a valuable intermediate in the development of new drugs. Its unique structure allows for the creation of molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders due to the presence of the piperazine moiety .
Material Science
In material science, 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol can be utilized to modify surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with enhanced resistance to solvents and chemicals .
Catalysis
The compound can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the formation of catalysts that are highly selective and efficient in various chemical reactions .
Biological Studies
Due to its structural similarity to bioactive molecules, this compound is used in biological studies to probe the function of enzymes and receptors. It can help in understanding the interaction between small molecules and biological macromolecules .
Analytical Chemistry
In analytical chemistry, it can be used as a derivatization agent to improve the detection of certain compounds in complex mixtures. The trifluoro group enhances the volatility and detectability of these compounds in gas chromatography-mass spectrometry (GC-MS) analyses .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary statements, which provide safety advice, include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXECCDNYFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)

![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)
![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)

methanone](/img/structure/B2994644.png)
![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)


